molecular formula C22H24N2O4 B2738842 (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide CAS No. 380434-84-4

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

Cat. No. B2738842
CAS RN: 380434-84-4
M. Wt: 380.444
InChI Key: BMBSAYRCXCAQDB-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as 2-CN-PP, is a chemical compound that has shown potential for various scientific research applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell growth and proliferation. Additionally, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to induce the expression of pro-apoptotic proteins, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can induce apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Furthermore, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body. However, one limitation of using (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its potential toxicity, which can limit its use in vivo.

Future Directions

Future studies could focus on optimizing the synthesis method of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide to improve its yield and purity. Additionally, further research could investigate the potential of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies could explore the potential of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases.
Conclusion:
In conclusion, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that has shown potential for various scientific research applications, particularly in cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and limitations in vivo must be taken into consideration. Future studies could focus on optimizing its synthesis method and investigating its potential in combination with other drugs for enhanced efficacy.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the reaction of 2-hydroxybenzaldehyde, 3-methoxy-4-pentanone, and malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-23)22(26)24-18-8-5-6-9-19(18)25/h5-6,8-11,13-14,25H,3-4,7,12H2,1-2H3,(H,24,26)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSAYRCXCAQDB-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

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